Cas no 2171769-57-4 (tert-butyl 3-amino-3-{3-hydroxy-8-methyl-8-azabicyclo3.2.1octan-3-yl}piperidine-1-carboxylate)

Tert-butyl 3-amino-3-{3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl}piperidine-1-carboxylate is a complex bicyclic amine derivative with a tert-butyl carbamate protecting group, enhancing its stability and handling in synthetic applications. The presence of both amino and hydroxy functional groups within a rigid azabicyclo[3.2.1]octane framework makes it a valuable intermediate in medicinal chemistry, particularly for the synthesis of bioactive molecules targeting neurological and receptor-modulating pathways. Its structural features, including stereochemical complexity and functional group diversity, facilitate selective modifications in multi-step syntheses. The tert-butyloxycarbonyl (Boc) group allows for controlled deprotection under mild acidic conditions, offering versatility in further derivatization. This compound is suited for research in drug discovery and fine chemical development.
tert-butyl 3-amino-3-{3-hydroxy-8-methyl-8-azabicyclo3.2.1octan-3-yl}piperidine-1-carboxylate structure
2171769-57-4 structure
Product name:tert-butyl 3-amino-3-{3-hydroxy-8-methyl-8-azabicyclo3.2.1octan-3-yl}piperidine-1-carboxylate
CAS No:2171769-57-4
MF:C18H33N3O3
MW:339.472924947739
CID:6143187
PubChem ID:165597387

tert-butyl 3-amino-3-{3-hydroxy-8-methyl-8-azabicyclo3.2.1octan-3-yl}piperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 3-amino-3-{3-hydroxy-8-methyl-8-azabicyclo3.2.1octan-3-yl}piperidine-1-carboxylate
    • tert-butyl 3-amino-3-{3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl}piperidine-1-carboxylate
    • 2171769-57-4
    • EN300-1646325
    • Inchi: 1S/C18H33N3O3/c1-16(2,3)24-15(22)21-9-5-8-17(19,12-21)18(23)10-13-6-7-14(11-18)20(13)4/h13-14,23H,5-12,19H2,1-4H3
    • InChI Key: RIANBRHNYGJFHA-UHFFFAOYSA-N
    • SMILES: OC1(CC2CCC(C1)N2C)C1(CN(C(=O)OC(C)(C)C)CCC1)N

Computed Properties

  • Exact Mass: 339.25219192g/mol
  • Monoisotopic Mass: 339.25219192g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 490
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 79Ų
  • XLogP3: 0.9

tert-butyl 3-amino-3-{3-hydroxy-8-methyl-8-azabicyclo3.2.1octan-3-yl}piperidine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1646325-0.05g
tert-butyl 3-amino-3-{3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl}piperidine-1-carboxylate
2171769-57-4
0.05g
$1261.0 2023-06-04
Enamine
EN300-1646325-2.5g
tert-butyl 3-amino-3-{3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl}piperidine-1-carboxylate
2171769-57-4
2.5g
$2940.0 2023-06-04
Enamine
EN300-1646325-0.5g
tert-butyl 3-amino-3-{3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl}piperidine-1-carboxylate
2171769-57-4
0.5g
$1440.0 2023-06-04
Enamine
EN300-1646325-1.0g
tert-butyl 3-amino-3-{3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl}piperidine-1-carboxylate
2171769-57-4
1g
$1500.0 2023-06-04
Enamine
EN300-1646325-5000mg
tert-butyl 3-amino-3-{3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl}piperidine-1-carboxylate
2171769-57-4
5000mg
$4349.0 2023-09-21
Enamine
EN300-1646325-5.0g
tert-butyl 3-amino-3-{3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl}piperidine-1-carboxylate
2171769-57-4
5g
$4349.0 2023-06-04
Enamine
EN300-1646325-0.1g
tert-butyl 3-amino-3-{3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl}piperidine-1-carboxylate
2171769-57-4
0.1g
$1320.0 2023-06-04
Enamine
EN300-1646325-10.0g
tert-butyl 3-amino-3-{3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl}piperidine-1-carboxylate
2171769-57-4
10g
$6450.0 2023-06-04
Enamine
EN300-1646325-10000mg
tert-butyl 3-amino-3-{3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl}piperidine-1-carboxylate
2171769-57-4
10000mg
$6450.0 2023-09-21
Enamine
EN300-1646325-250mg
tert-butyl 3-amino-3-{3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl}piperidine-1-carboxylate
2171769-57-4
250mg
$1381.0 2023-09-21

Additional information on tert-butyl 3-amino-3-{3-hydroxy-8-methyl-8-azabicyclo3.2.1octan-3-yl}piperidine-1-carboxylate

Professional Introduction to Tert-butyl 3-amino-3-{3-hydroxy-8-methyl-8-azabicyclo3.2.1octan-3-yl}piperidine-1-carboxylate (CAS No. 2171769-57-4)

Ter-butyl 3-amino-3-{3-hydroxy-8-methyl-8-azabicyclo3.2.1octan-3-yl}piperidine-1-carboxylate, with the CAS number 2171769-57-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules known for their potential applications in drug discovery and development, particularly in the modulation of biological pathways and the design of novel therapeutic agents.

The molecular structure of this compound features a complex framework, including a piperidine ring and an azabicycloalkane moiety. The presence of multiple functional groups, such as amino and hydroxyl substituents, makes it a versatile scaffold for chemical modifications and biological investigations. The tert-butyl group enhances the stability of the molecule, making it suitable for various synthetic transformations and applications in medicinal chemistry.

In recent years, there has been growing interest in the development of small-molecule inhibitors that target specific enzymes and receptors involved in disease pathways. The unique structural features of tert-butyl 3-amino-3-{3-hydroxy-8-methyl-8-azabicyclo3.2.1octan-3-yl}piperidine-1-carboxylate position it as a promising candidate for such applications. For instance, its piperidine ring is commonly found in many bioactive molecules, suggesting potential interactions with biological targets.

One of the most intriguing aspects of this compound is its potential role in modulating neurotransmitter systems. Piperidine derivatives have been extensively studied for their effects on central nervous system (CNS) receptors, including serotonin and dopamine receptors. The azabicycloalkane moiety further contributes to its complexity, offering multiple sites for interaction with biological targets. This structural diversity makes it an attractive candidate for further exploration in the development of novel therapeutics.

Recent research has highlighted the importance of scaffold hopping in drug discovery, where chemists modify existing molecular frameworks to improve pharmacological properties. The compound tert-butyl 3-amino-3-{3-hydroxy-8-methyl-8-azabicyclo3.2.1octan-3-yl}piperidine-1-carboxylate exemplifies this approach, as its structure can be modified to enhance binding affinity and selectivity for specific targets. Such modifications are crucial for optimizing drug candidates and improving their efficacy.

The synthesis of this compound involves multi-step organic reactions, showcasing the expertise required in medicinal chemistry and synthetic organic chemistry. The introduction of the tert-butyl group at the carboxylate position not only stabilizes the molecule but also provides a handle for further functionalization. This flexibility is essential for designing molecules with tailored properties for biological studies.

In addition to its pharmacological potential, this compound has shown promise in preclinical studies as a tool for understanding disease mechanisms and developing new therapeutic strategies. Its ability to interact with biological targets suggests that it could be used to probe signaling pathways and identify new drug targets. Such insights are invaluable for advancing our understanding of complex diseases and developing effective treatments.

The use of computational methods, such as molecular modeling and virtual screening, has become increasingly important in the discovery of novel bioactive compounds. These techniques allow researchers to predict the binding modes of small molecules to biological targets, thereby guiding experimental efforts. The complex structure of tert-butyl 3-amino-3-{3-hydroxy-8-methyl-8-azabicyclo3.2.1octan-3-yl}piperidine-1-carboxylate makes it an excellent candidate for such studies, providing valuable insights into its potential interactions with biological systems.

The future prospects of this compound are vast, with potential applications ranging from academic research to industrial drug development. As our understanding of biological systems continues to grow, so does the need for innovative molecular tools like this one. By leveraging its unique structural features, researchers can uncover new therapeutic strategies and advance our ability to treat complex diseases.

In conclusion, tert-butyl 3-amino-3-{3-hydroxy-8-methyl-8-azabicyclo3.2.1octan-3-y}l piperidine -1-carboxylate (CAS No .2171769 -57 -4) represents a significant advancement in pharmaceutical chemistry . Its complex structure , multifunctional groups , and potential biological activities make it a valuable asset in drug discovery efforts . As research continues , this compound is poised to play a crucial role in developing novel therapeutics that address unmet medical needs .

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